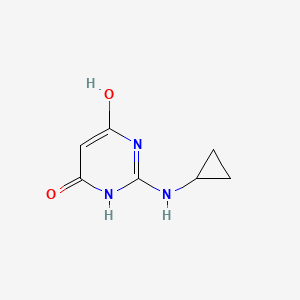

2-(Cyclopropylamino)pyrimidine-4,6-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

2-(cyclopropylamino)-4-hydroxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H9N3O2/c11-5-3-6(12)10-7(9-5)8-4-1-2-4/h3-4H,1-2H2,(H3,8,9,10,11,12) |

InChI Key |

SMHUPSKOVFQOTG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=NC(=CC(=O)N2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Cyclopropylamino Pyrimidine 4,6 Diol

Synthesis of Pyrimidine-4,6-diol Core Structures and Functionalization

The foundational step in the synthesis of the target molecule is the construction of the pyrimidine-4,6-diol scaffold. This is typically achieved through cyclocondensation reactions, followed by functionalization to enable the introduction of the desired substituent at the 2-position.

Cyclization Reactions for Pyrimidine (B1678525) Ring Formation

The most prevalent method for forming the pyrimidine-4,6-diol ring is the condensation of a three-carbon component, typically a malonic acid derivative, with a compound containing an N-C-N fragment, such as urea (B33335) or guanidine (B92328). nih.govnih.gov In the context of synthesizing 2-amino-substituted pyrimidines, guanidine or its derivatives are the preferred reagents.

A general and optimized procedure involves the reaction of a monosubstituted malonic acid diester with guanidine in the presence of a strong base like sodium ethoxide. nih.gov This reaction proceeds via a cyclocondensation mechanism to yield the corresponding 5-substituted 2-aminopyrimidine-4,6-diol. The choice of the malonic ester can influence the substituent at the 5-position of the pyrimidine ring. For the synthesis of the unsubstituted core (at position 5), diethyl malonate is a common starting material. nih.gov

The reaction conditions for this cyclization are crucial for achieving high yields. The use of an excess of the base and careful control of the reaction temperature are important parameters.

Table 1: Examples of Reagents for Pyrimidine-4,6-diol Core Synthesis

| N-C-N Fragment Source | C-C-C Fragment Source | Base/Catalyst | Resulting Core Structure |

|---|---|---|---|

| Guanidine Hydrochloride | Diethyl Malonate | Sodium Ethoxide | 2-Aminopyrimidine-4,6-diol |

| Urea | Malonic Acid | N/A (Thermal) | Pyrimidine-2,4,6-trione (Barbituric Acid) |

Note: The direct use of N-cyclopropylguanidine is a potential streamlined approach, though less commonly documented than the two-step functionalization route.

Regioselective Substitution at the 2-Position of the Pyrimidine Nucleus

With the 2-aminopyrimidine-4,6-diol core synthesized, or by starting with a pre-functionalized pyrimidine, the next critical step is to ensure the desired substituent is at the 2-position. When starting with a generic 2-aminopyrimidine-4,6-diol, a common strategy involves converting the hydroxyl groups to leaving groups, such as chlorides, to facilitate subsequent nucleophilic substitution.

The conversion of 2-amino-4,6-dihydroxypyrimidine (B16511) to 2-amino-4,6-dichloropyrimidine (B145751) can be achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). google.com This reaction provides a versatile intermediate where the chlorine atoms at positions 4 and 6 are susceptible to nucleophilic attack. However, for the synthesis of the target compound, a more direct approach is often favored, which involves introducing the cyclopropylamino group onto a pyrimidine ring already bearing a suitable leaving group at the 2-position. The regioselectivity of amination on polychloropyrimidines is a key consideration, with the 2-position often being less reactive than the 4- and 6-positions towards nucleophilic attack under certain conditions. However, specific catalytic systems can promote regioselective amination at the 2-position.

Introduction of the Cyclopropylamino Moiety

The introduction of the cyclopropylamino group is a defining step in the synthesis of the title compound. This is typically accomplished through nucleophilic substitution or condensation reactions.

Nucleophilic Aromatic Substitution Strategies on Halogenated Pyrimidines

A widely employed strategy for forging the C-N bond between the pyrimidine ring and the cyclopropylamino group is through nucleophilic aromatic substitution (SNAr). This reaction involves a halogenated pyrimidine precursor, most commonly a 2-chloropyrimidine (B141910) derivative, and cyclopropylamine (B47189) as the nucleophile.

The 2-chloropyrimidine-4,6-diol can be reacted with cyclopropylamine in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and temperature can significantly influence the reaction rate and yield. Microwave-assisted synthesis has been shown to be effective in accelerating such SNAr reactions.

Table 2: Conditions for Nucleophilic Aromatic Substitution

| Halogenated Pyrimidine | Nucleophile | Base | Solvent | Conditions |

|---|---|---|---|---|

| 2-Chloropyrimidine-4,6-diol | Cyclopropylamine | Triethylamine (B128534) | N/A (Solvent-free) | 80-90 °C |

The reactivity of the halogen at the 2-position can be lower than at the 4- and 6-positions. Therefore, starting with a precursor that only has a leaving group at the 2-position, such as 2-chloropyrimidine-4,6-diol, ensures the desired regioselectivity.

Amidation and Condensation Routes with Cyclopropylamine

An alternative approach involves the condensation of a pyrimidine precursor with cyclopropylamine. For instance, a pyrimidine with a precursor functional group at the 2-position, such as a thioether (e.g., 2-(methylthio)pyrimidine-4,6-diol), can be displaced by cyclopropylamine at elevated temperatures.

Another conceptual route is the direct condensation of N-cyclopropylguanidine with a malonic acid derivative, as mentioned earlier. This would form the desired 2-(cyclopropylamino)pyrimidine-4,6-diol in a single cyclization step, representing a more atom-economical pathway. However, the availability and reactivity of substituted guanidines like N-cyclopropylguanidine are key factors in the feasibility of this approach.

Optimization of Synthetic Pathways and Process Intensification

For the cyclocondensation step, optimizing the base, solvent, and reaction time can lead to higher yields and purity of the pyrimidine-4,6-diol core. nih.gov The use of microwave irradiation can significantly shorten reaction times for the nucleophilic aromatic substitution step.

Process intensification strategies may include the development of one-pot syntheses. For example, a three-component reaction involving a malonic ester, a guanidine derivative, and another component could potentially streamline the synthesis. The Biginelli reaction and its variations are examples of such efficient one-pot multicomponent reactions for the synthesis of pyrimidine derivatives, and similar principles could be applied here. nih.gov

For large-scale synthesis, considerations would include the cost and availability of starting materials, the safety of the reaction conditions, and the ease of purification of the final product. The development of a robust crystallization method for the final compound would be a critical aspect of process intensification for industrial production.

Exploration of Catalyst Systems and Reaction Media

The synthesis of 2-(substituted-amino)pyrimidine-4,6-diols can be approached through several synthetic routes, primarily involving the construction of the pyrimidine ring or the introduction of the cyclopropylamino moiety onto a pre-existing pyrimidine scaffold. The choice of catalyst and reaction medium is crucial in determining the efficiency, yield, and environmental impact of these syntheses.

One of the most common methods for the synthesis of 2-aminopyrimidine (B69317) derivatives involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with the desired amine. For instance, the reaction of 2-amino-4,6-dichloropyrimidine with various amines has been shown to proceed efficiently. In many cases, these reactions can be carried out under solvent-free conditions, often with the use of a base such as triethylamine to scavenge the acid produced during the reaction. rasayanjournal.co.inmdpi.comnih.gov

Alternatively, the pyrimidine ring can be constructed through the condensation of a guanidine derivative with a malonic acid derivative. For the synthesis of this compound, this would involve the use of a cyclopropyl-substituted guanidine. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent. nih.gov

While many syntheses of aminopyrimidines are performed without a catalyst, there is growing interest in the use of transition metal catalysts to facilitate C-N bond formation. Copper-catalyzed N-arylation reactions, for example, have been developed for imidazoles using 2-aminopyrimidine-4,6-diol as a ligand, suggesting the potential for similar catalytic systems in the N-alkylation of pyrimidines. researchgate.net Such catalytic approaches could offer milder reaction conditions and broader substrate scope.

The choice of reaction medium can also have a significant impact on the outcome of the synthesis. While traditional organic solvents are often used, there is a move towards more environmentally friendly options. Water has been explored as a solvent for the synthesis of some pyrimidine derivatives, offering a green and cost-effective alternative. tandfonline.com Furthermore, solvent-free reactions, as mentioned earlier, not only reduce the environmental impact but can also lead to higher reaction rates and simpler workup procedures. rasayanjournal.co.inmdpi.comnih.gov

Table 1: Comparison of Catalyst Systems and Reaction Media for the Synthesis of 2-Aminopyrimidine Analogues

| Catalyst System | Reaction Medium | Starting Materials | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| None (Base-mediated) | Solvent-free | 2-amino-4,6-dichloropyrimidine, substituted amine, triethylamine | 2-aminopyrimidine derivatives | Good to excellent | rasayanjournal.co.inmdpi.comnih.gov |

| Sodium ethoxide | Ethanol | Monosubstituted malonic acid diesters, guanidine | 5-substituted 2-amino-4,6-dihydroxypyrimidines | High | nih.gov |

| CuBr | Solvent-free | Imidazoles, aryl halides, 2-aminopyrimidine-4,6-diol (ligand) | N-arylated imidazoles | Moderate to excellent | researchgate.net |

Stereochemical Control in Cyclopropylamino Group Incorporation

The cyclopropyl (B3062369) group itself does not possess a stereocenter unless it is appropriately substituted. However, the incorporation of the cyclopropylamino group onto a chiral pyrimidine scaffold, or the presence of other stereocenters in the molecule, necessitates control over the stereochemistry of the final product. The literature specifically detailing the stereochemical control in the incorporation of a cyclopropylamino group onto a pyrimidine-4,6-diol is limited. However, general principles of stereoselective synthesis can be applied.

In cases where the pyrimidine ring itself is prochiral, the introduction of the cyclopropylamino group could potentially lead to the formation of atropisomers, especially if rotation around the C-N bond is restricted due to steric hindrance. The synthesis of chiral cyclopropyl pyrimidine carbocyclic nucleoside analogues has demonstrated the existence of axial chirality due to restricted rotation around an N-C bond. researchgate.net

For substrates with existing stereocenters, diastereoselective reactions are a key consideration. The stereochemical outcome of the reaction can be influenced by the existing stereocenter (substrate-controlled stereoselectivity) or by the use of a chiral catalyst or auxiliary (reagent-controlled stereoselectivity). For instance, the stereoselective synthesis of cyclopropyl-fused carbocyclic nucleosides has been achieved using both substrate-controlled and reagent-controlled cyclopropanation reactions. elsevierpure.com

While direct methods for the stereoselective introduction of a cyclopropylamino group onto a pyrimidine ring are not well-documented, related stereoselective amination reactions of heterocycles offer potential strategies. These could include the use of chiral aminating reagents or the development of asymmetric catalytic methods for the C-N bond-forming step.

Application of Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to reduce the environmental impact of chemical processes. rasayanjournal.co.in These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemical syntheses, and the design of energy-efficient processes.

Several green synthetic methodologies have been explored for the synthesis of pyrimidines and related heterocycles:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nanobioletters.com This technique has been successfully applied to the synthesis of various aminopyrimidine scaffolds.

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that can enhance reaction rates and yields. Ultrasound has been used in the synthesis of fused pyrimidine derivatives, promoting shorter reaction times and higher efficiency. nih.gov

Solvent-Free Reactions: As previously discussed, conducting reactions without a solvent can significantly reduce waste and simplify product purification. The "grindstone chemistry" technique, a type of mechanochemistry, is an example of a solventless approach that has been applied to pyrimidine synthesis. rasayanjournal.co.in

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient. One-pot multicomponent reactions have been developed for the green synthesis of various pyrimidine-containing heterocycles. tandfonline.comresearchgate.net

Use of Greener Catalysts and Solvents: There is a growing emphasis on replacing hazardous reagents and solvents with more environmentally benign alternatives. This includes the use of water as a solvent and the development of reusable, non-toxic catalysts. tandfonline.comrsc.org For example, nano-MgO has been used as a catalyst for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) analogs in water. rsc.org

The application of these green chemistry principles to the synthesis of this compound and its analogues can lead to more sustainable and cost-effective manufacturing processes.

Table 2: Green Chemistry Approaches in Pyrimidine Synthesis

| Green Chemistry Approach | Key Advantages | Examples in Pyrimidine Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions | Synthesis of aminopyrimidine derivatives | nanobioletters.com |

| Ultrasound-Assisted Synthesis | Shorter reaction times, higher efficiency | Synthesis of fused pyrimidine derivatives | nih.gov |

| Solvent-Free Reactions | Reduced waste, simplified purification | "Grindstone chemistry" for pyrimidine synthesis | rasayanjournal.co.in |

| Multicomponent Reactions | High atom economy, efficiency | One-pot synthesis of pyrano[2,3-d]pyrimidines | tandfonline.comresearchgate.net |

| Greener Catalysts/Solvents | Reduced toxicity, reusability, cost-effectiveness | Nano-MgO in water for pyrido[2,3-d]pyrimidine synthesis | rsc.org |

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2-(Cyclopropylamino)pyrimidine-4,6-diol. core.ac.ukspringernature.com Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecular framework can be assembled.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the cyclopropyl (B3062369) group protons, the amine (N-H) proton, the hydroxyl (O-H) protons, and the lone proton on the pyrimidine (B1678525) ring. The cyclopropyl protons typically appear in the upfield region (around 0.5-1.0 ppm), while the pyrimidine ring proton would be further downfield. The N-H and O-H protons are often broad and their chemical shifts can vary depending on the solvent and concentration. semanticscholar.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Signals corresponding to the carbons of the cyclopropyl ring, as well as the four unique carbons of the pyrimidine ring, would be observed.

2D NMR (COSY and HMBC):

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to piece together adjacent fragments of the molecule. For instance, it would confirm the connectivity of protons within the cyclopropyl group. core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine-C2 | - | ~160 |

| Pyrimidine-C4/C6 | - | ~165 |

| Pyrimidine-C5 | ~5.3 | ~80 |

| Cyclopropyl-CH | ~2.5 | ~25 |

| Cyclopropyl-CH₂ | ~0.7 | ~7 |

| NH | Variable (Broad) | - |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (LC-MS/MS) for Molecular Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can validate the compound's chemical formula (C₇H₉N₃O₂).

When coupled with liquid chromatography (LC-MS/MS), tandem mass spectrometry allows for fragmentation analysis, which provides further structural proof. nih.govncsu.edu The molecular ion is isolated and subjected to collision-induced dissociation, breaking it into smaller, characteristic fragments. The resulting fragmentation pattern serves as a structural fingerprint. nih.gov For this compound, key fragmentation pathways would likely involve the loss of the cyclopropyl group or cleavages within the pyrimidine ring.

Table 2: Expected HRMS and Key MS/MS Fragments

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₀N₃O₂⁺ | 168.0768 | Protonated molecular ion |

| [M-C₃H₅]⁺ | C₄H₅N₂O₂⁺ | 113.0346 | Loss of the cyclopropyl radical |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vandanapublications.comnih.gov The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. researchgate.net

Key expected absorptions include a broad band in the 3200-3500 cm⁻¹ region, indicative of O-H stretching from the diol groups, and a band in the 3100-3300 cm⁻¹ region for the N-H stretching of the secondary amine. mdpi.comlibretexts.org Vibrations associated with the pyrimidine ring (C=N and C=C stretching) would typically appear in the 1500-1650 cm⁻¹ range. ijirset.com The presence and specific location of these bands confirm the presence of the diol and cyclopropylamino functionalities.

Table 3: Characteristic FT-IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3200-3500 (broad) | O-H (Diol) | Stretching |

| 3100-3300 | N-H (Amine) | Stretching |

| 2950-3050 | C-H (Cyclopropyl) | Stretching |

| 1600-1650 | C=N (Pyrimidine Ring) | Stretching |

| 1550-1600 | C=C (Pyrimidine Ring) | Stretching |

| 1200-1300 | C-O (Diol) | Stretching |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are essential chromatographic techniques for determining the purity of a drug substance and for identifying and quantifying any impurities. biomedres.uslcms.cz These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase.

For this compound, a reversed-phase HPLC or UPLC method would typically be developed. The compound would be dissolved in a suitable solvent and injected into the system. The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate). Purity is assessed by integrating the area of the main peak and comparing it to the areas of any other peaks, which would represent impurities. thermofisher.com This impurity profile is critical for ensuring the quality and consistency of the compound.

X-ray Crystallography for Solid-State Structure Determination and Polymorphic Analysis

A crucial aspect of solid-state characterization is the investigation of polymorphism—the ability of a compound to exist in more than one crystal structure. nih.govmdpi.com Different polymorphs can exhibit distinct physical properties. By growing single crystals of this compound under various conditions and analyzing them via X-ray diffraction, it is possible to identify and characterize any existing polymorphic forms. This analysis is vital for understanding the solid-state chemistry of the compound.

Structure Activity Relationship Sar Investigations of Pyrimidine 4,6 Diol Derivatives

Systematic Examination of the Cyclopropylamino Moiety’s Contribution to Biological Activity

The cyclopropylamino group is a valuable substituent in drug design, often introduced to modulate potency, selectivity, and pharmacokinetic properties. While direct SAR studies on 2-(cyclopropylamino)pyrimidine-4,6-diol are not extensively documented, the contribution of the cyclopropylamino moiety can be inferred from its role in other pyrimidine-based scaffolds where it has been systematically investigated.

In the context of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a cyclopropylamino group has been utilized as a linker between a diarylpyrimidine scaffold and an aryl wing. This strategic placement was found to be compatible with potent anti-HIV-1 activity. The flexibility and specific vector provided by the linker were crucial for orienting the aryl wing within the binding pocket of the enzyme.

For inhibitors of Lysine Specific Demethylase 1 (LSD1), a different class of enzymes, cyclopropylamine-containing cyanopyrimidine derivatives have been explored. In these molecules, the cyclopropylamine (B47189) moiety is a key pharmacophoric element that interacts with the enzyme's active site. The rigid, three-dimensional nature of the cyclopropyl (B3062369) group helps to correctly position the molecule for optimal binding and inhibitory activity. The electronic properties of the amine are also critical for the mechanism of action in this target class.

The table below summarizes the observed roles of the cyclopropylamino group in different classes of biologically active pyrimidine (B1678525) derivatives.

| Pyrimidine Scaffold Class | Biological Target | Observed Role of Cyclopropylamino Moiety |

|---|---|---|

| Diarylpyrimidines | HIV-1 Reverse Transcriptase | Flexible linker connecting the pyrimidine core to a side chain, optimizing binding pocket interactions. |

| Cyanopyrimidines | Lysine Specific Demethylase 1 (LSD1) | Key pharmacophoric element for direct interaction with the enzyme active site. |

| Pyrimidine-4-carboxamides | N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) | Part of the N-(cyclopropylmethyl) amide group, contributing to binding and influencing potency. |

Impact of Substituent Modifications on the Pyrimidine-4,6-diol Core

The pyrimidine-4,6-diol core, which exists in tautomeric equilibrium with its keto forms (uracil or barbituric acid-like structures), offers several positions for chemical modification that can significantly impact biological activity. The most studied analog is barbituric acid, where modifications at the C5 position are critical for activity. slideshare.netmdpi.com

Studies on 2-amino-4,6-dihydroxypyrimidine (B16511) derivatives, which closely resemble the target scaffold, have provided direct insight into the effects of substituents at the C5 position. nih.gov These investigations revealed that the nature of the C5 substituent directly modulates the inhibitory effects on immune-activated nitric oxide production. Small alkyl groups (methyl, ethyl), larger groups (sec-butyl, phenyl), and unsaturated moieties (allyl) have all been evaluated. nih.gov The general finding is that both the size and lipophilicity of the C5 substituent are key determinants of potency. youtube.com

The key SAR points for the pyrimidine-4,6-diol core, drawn from direct analogs, are as follows:

Substitution at C5: Disubstitution at the C5 position is generally essential for CNS-depressant activity in barbiturate (B1230296) analogs. youtube.com In 2-amino-4,6-diol derivatives, single substitution at C5 with various alkyl and aryl groups modulates activity, indicating this position is critical for tuning biological effects. nih.gov

Nature of C5 Substituents: Increasing the lipophilicity of the C5 substituent, for instance by branching or increasing alkyl chain length, often correlates with increased potency and a shorter duration of action in barbiturates. youtube.com The introduction of polar groups in the C5-alkyl substituent tends to decrease potency. youtube.com

Substitution on Nitrogen Atoms: For barbiturates, replacement of an imide hydrogen with an alkyl group can lead to a quicker onset and shorter duration of action. However, attaching alkyl groups to both nitrogen atoms (N1 and N3) typically results in inactive compounds. youtube.com

Modification of Carbonyl Oxygen: In thiobarbiturates, the replacement of the C2 oxygen with a sulfur atom increases lipophilicity and results in ultra-short-acting compounds. youtube.com

The following table details the impact of various C5 substituents on the biological activity of 2-amino-4,6-dihydroxypyrimidine, a close analog of the target core. nih.gov

| C5-Substituent | Observed Effect on Nitric Oxide Production |

|---|---|

| Methyl | Modest inhibitory activity. |

| Ethyl | Demonstrated inhibitory activity. |

| Allyl | Potent inhibitor in the series. |

| n-Propyl | Active, with potency influenced by chain length. |

| sec-Butyl | Active, showing the effect of branching. |

| Phenyl | Maintained inhibitory activity. |

Rational Design Principles Based on Observed SAR Trends in Related Pyrimidine Scaffolds

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands for a wide range of biological targets. nih.govjuniperpublishers.com Rational drug design efforts frequently leverage established SAR trends to optimize pyrimidine-based inhibitors.

One key design principle is the use of the pyrimidine core as a hydrogen-bonding scaffold. The nitrogen atoms at positions 1 and 3 are effective hydrogen bond acceptors, mimicking the interactions of the adenine (B156593) base of ATP in the hinge region of many protein kinases. nih.gov This makes the pyrimidine scaffold an excellent starting point for developing kinase inhibitors. researchgate.net

Another principle involves substituent-based targeting. Different substitution patterns on the pyrimidine ring direct the molecule to different classes of enzymes. For example:

2,4-Disubstituted Pyrimidines: Often used in the design of kinase inhibitors, where the C2 substituent explores a ribose-binding pocket and the C4 substituent projects towards the solvent-exposed region.

4,6-Disubstituted Pyrimidines: This pattern is explored for various targets; in the case of 2-amino-4,6-diarylpyrimidines, it has yielded potent α-glucosidase and α-amylase inhibitors. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) and molecular modeling are integral to the rational design process. nih.gov These computational tools help to understand how different substituents influence binding affinity and to predict the activity of novel derivatives, thereby guiding synthetic efforts toward more potent and selective compounds.

Comparative SAR Analysis with other Pyrimidine and Triazolo[4,5-d]pyrimidine Bioisosteres

Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. Fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and other triazolopyrimidines, are often considered bioisosteres of the purine (B94841) core and, by extension, are related to the pyrimidine scaffold. nih.gov

In the context of kinase inhibitors, the pyrazolo[3,4-d]pyrimidine scaffold is a well-established bioisostere of adenine. nih.govrsc.org This fused system effectively mimics the hydrogen bonding interactions of ATP with the kinase hinge region, a role often played by the N1 and amino group of a 2-aminopyrimidine (B69317). nih.gov

The comparison between monocyclic pyrimidines and their fused bioisosteres reveals several key SAR differences:

Rigidity and Conformation: The fused ring of a triazolopyrimidine constrains the conformation of substituents, which can lead to higher binding affinity by reducing the entropic penalty upon binding.

Additional Interaction Points: The fused ring system provides new vectors for substitution, allowing for the exploration of additional pockets within the target enzyme that may not be accessible from a simple pyrimidine core. This has been exploited to improve selectivity, as seen in the development of second-generation Bruton's tyrosine kinase (BTK) inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

Physicochemical Properties: The addition of the fused ring alters the molecule's electronic distribution, solubility, and metabolic stability, providing a tool to overcome liabilities of a simpler pyrimidine lead.

The table below provides a comparative SAR analysis between monocyclic pyrimidines and fused pyrazolo/triazolopyrimidine bioisosteres, particularly in the design of kinase inhibitors.

| SAR Feature | Monocyclic Pyrimidine Scaffold | Fused Pyrazolo/Triazolopyrimidine Scaffold |

|---|---|---|

| Core Function | Acts as a primary hinge-binding element (e.g., via N1 and exocyclic amines). | Mimics the adenine of ATP, with the pyrimidine portion engaging the hinge region. nih.govrsc.org |

| Conformational Flexibility | Higher flexibility of substituents. | More rigid structure, pre-organizing substituents for binding. |

| Vectors for Substitution | Typically 3-4 positions on the core ring. | Additional positions on the fused ring allow for probing of new binding space. |

| Common Application | Broad use across many target classes (kinases, metabolic enzymes, etc.). nih.gov | Particularly prominent in kinase inhibitors due to its function as an ATP mimic. mdpi.com |

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. DFT methods are employed to determine the electron density of a molecule, from which various properties can be derived. For 2-(Cyclopropylamino)pyrimidine-4,6-diol, DFT calculations can provide insights into its molecular geometry, orbital energies, and electrostatic potential, which are crucial for understanding its chemical behavior.

Studies on similar pyrimidine (B1678525) derivatives have demonstrated the utility of DFT in characterizing their structure and electronic properties. For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to optimize the molecular geometry of novel pyrimidine compounds and analyze their electronic behavior. nih.govijcce.ac.ir Such calculations can reveal key information about bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule.

Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical aspect of DFT studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites and predicting how the molecule will interact with other species. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Pyrimidine Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's dynamic behavior, including its conformational changes and flexibility. For this compound, MD simulations can reveal the accessible conformations of the cyclopropylamino group and the pyrimidine ring, which is crucial for its interaction with biological targets.

The flexibility of a molecule can significantly influence its binding affinity to a receptor. MD simulations can explore the conformational landscape of this compound, identifying low-energy conformations that are likely to be biologically relevant. nih.gov These simulations can also provide insights into the stability of different conformations in various environments, such as in aqueous solution. The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of the molecule and its constituent atoms.

Ligand-Target Docking Studies for Identifying Putative Molecular Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, ligand-target docking is used to predict how a small molecule like this compound might interact with a protein target. This method is instrumental in identifying potential binding sites and understanding the molecular interactions that stabilize the ligand-protein complex.

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein. These poses are then scored based on a scoring function that estimates the binding affinity. The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. nih.gov For this compound, docking studies could be used to screen potential protein targets and to guide the design of more potent analogs.

Table 2: Example of a Ligand-Target Docking Analysis for a Pyrimidine-Based Inhibitor

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83, LYS33, ASP86 | Hydrogen Bond, Hydrophobic |

| p38 MAP Kinase | -9.2 | MET109, GLY110, LYS53 | Hydrogen Bond, Pi-Alkyl |

In Silico Prediction of Molecular Properties Pertinent to Biological Interactions (e.g., TPSA, LogP, Hydrogen Bond Descriptors)

In silico prediction of molecular properties is a crucial step in the early stages of drug discovery to assess the "drug-likeness" of a compound. These predictions help to evaluate the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME). For this compound, various molecular descriptors can be calculated to predict its biological behavior.

Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability. A lower TPSA is generally associated with better cell permeability. The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its solubility, absorption, and membrane permeability. Hydrogen bond descriptors, such as the number of hydrogen bond donors and acceptors, are critical for understanding the molecule's potential to form hydrogen bonds with biological targets, a key aspect of molecular recognition. mdpi.com

These properties are often evaluated in the context of established guidelines, such as Lipinski's Rule of Five, which provides a set of criteria for the oral bioavailability of a drug candidate.

Table 3: Predicted In Silico Molecular Properties for this compound

| Property | Predicted Value | Importance in Biological Interactions |

| Molecular Weight | 181.18 g/mol | Influences diffusion and transport |

| TPSA | 91.9 Ų | Predicts cell permeability and oral bioavailability |

| LogP | -0.25 | Indicates hydrophilicity/lipophilicity |

| Hydrogen Bond Donors | 3 | Potential for hydrogen bonding with targets |

| Hydrogen Bond Acceptors | 4 | Potential for hydrogen bonding with targets |

In Vitro Biological Evaluation and Mechanistic Studies

Identification and Validation of Molecular Targets (e.g., P2Y12 Receptor, Tubulin, LSD1)

There is no available research that identifies or validates specific molecular targets for 2-(cyclopropylamino)pyrimidine-4,6-diol. While it is a precursor to the P2Y12 inhibitor Ticagrelor, there are no published binding assays, affinity studies, or other target identification experiments to confirm whether the intermediate itself has any activity at this or any other receptor, such as tubulin or LSD1 (Lysine-Specific Demethylase 1).

Cell-Based Assays for Primary Biological Activity Screening and Functional Characterization

No data from cell-based assays for this compound could be located. Information regarding its effects on cell viability, proliferation, signaling, or other functional parameters in various cell lines is absent from the current body of scientific literature.

Enzymatic Assays to Quantify Inhibition or Activation Potency

There are no published enzymatic assay results that would allow for the quantification of the inhibitory or activation potency of this compound against any specific enzyme. Key metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values are not available.

Investigation of Biochemical Pathways and Signaling Cascades Modulated by the Compound

Without identified molecular targets or results from cell-based assays, there has been no investigation into the biochemical pathways or signaling cascades that might be modulated by this compound.

Evaluation in Relevant In Vitro Disease Models (e.g., antiplatelet aggregation, antimicrobial, antiviral, anticancer cell lines)

While a wide range of pyrimidine (B1678525) derivatives have demonstrated activity in various in vitro disease models, including those for cancer, and microbial and viral infections, no such evaluations have been published for this compound. Specifically, there is no data on its potential effects on platelet aggregation, its activity against microbial or viral pathogens, or its cytotoxicity towards cancer cell lines.

Derivatization Strategies for Structural Optimization and Enhanced Properties

Synthesis of Analogues with Modifications to the Pyrimidine (B1678525) Ring

Substitution at the C-5 Position: The C-5 position of the pyrimidine-4,6-diol ring is a common site for substitution to explore structure-activity relationships (SAR). A general and effective method for introducing substituents at this position involves the condensation of appropriately substituted malonic acid diesters with guanidine (B92328), which provides the 2-aminopyrimidine-4,6-diol core. nih.govnih.gov This approach allows for the introduction of a wide range of functional groups, from simple alkyl chains to electron-withdrawing halogens. nih.govnih.gov For example, studies on analogous 2-amino-4,6-dihydroxypyrimidines have shown that introducing substituents like methyl, ethyl, or fluoro groups at the C-5 position is synthetically feasible. nih.gov

Table 1: Examples of C-5 Position Modifications on the 2-Aminopyrimidine-4,6-diol Scaffold This table illustrates potential modifications based on established synthetic routes for analogous compounds.

| Substituent at C-5 | Synthetic Precursor | Potential Impact | Reference |

|---|---|---|---|

| -H (Unsubstituted) | Malonic acid diester | Baseline compound for SAR studies | nih.gov |

| -CH₃ (Methyl) | Methylmalonic acid diester | Increases lipophilicity; potential for steric interactions | nih.gov |

| -CH₂CH₃ (Ethyl) | Ethylmalonic acid diester | Further increases lipophilicity | nih.gov |

| -F (Fluoro) | Fluoromalonic acid diester | Modulates electronic properties; may block metabolic oxidation | nih.govnih.gov |

| -NH₂ (Amino) | Aminomalonic acid diester | Introduces a hydrogen bond donor/acceptor | nih.gov |

Bioisosteric Replacement and Ring Transformation: A more profound modification involves the replacement of the pyrimidine ring with a bioisostere—a different structural motif with similar physical or chemical properties that can interact with the same biological target. Common bioisosteric replacements for a pyrimidine ring include other six-membered heterocycles like pyridines or pyridazines. cambridgemedchemconsulting.com Such changes can alter the hydrogen bonding pattern, pKa, metabolic stability, and solubility of the compound. cambridgemedchemconsulting.com For instance, a "skeletal editing" strategy has been developed to convert pyrimidines into pyridines through a Dimroth rearrangement, representing a two-atom (C-N to C-C) swap. chinesechemsoc.orgchinesechemsoc.org This transformation could fundamentally alter the core scaffold while potentially retaining key binding interactions.

Exploration of Substitutions and Alterations within the Cyclopropylamino Group

The 2-cyclopropylamino group is a key feature that provides a specific size, shape, and hydrogen-bonding capability. Altering this group can modulate binding affinity and selectivity.

N-Acylation and N-Alkylation: The secondary amine of the cyclopropylamino group is a reactive handle for derivatization. N-acylation can be achieved by reacting the parent compound with acyl chlorides or anhydrides to form the corresponding amides. semanticscholar.orgbath.ac.uk This transformation converts the hydrogen bond donor amine into a hydrogen bond acceptor amide, which can alter binding modes and reduce basicity. Care must be taken during synthesis, as N,N-diacylation can sometimes occur as an undesired side reaction, though reaction conditions can be optimized to favor mono-acylation. semanticscholar.org Similarly, N-alkylation can introduce larger or different alkyl groups, which can probe the steric tolerance of the target's binding pocket.

Modification of the Cyclopropyl (B3062369) Moiety: The cyclopropyl group itself can be replaced to explore SAR. Substituting it with other small cycloalkyl groups (e.g., cyclobutyl), linear alkyl chains, or even aryl rings can provide insights into the optimal size and lipophilicity for the substituent at this position. nih.govacs.org Research on related pyrimidine derivatives has shown that changing the ring size of a cycloalkyl group can significantly impact biological activity. nih.gov

Table 2: Potential Modifications of the 2-Cyclopropylamino Group This table outlines strategies for altering the substituent at the C-2 position based on common medicinal chemistry practices.

| Modification Type | Example Derivative | Rationale | Reference |

|---|---|---|---|

| N-Acylation | N-acetyl-N-cyclopropyl | Reduce basicity; introduce H-bond acceptor | semanticscholar.org |

| N-Alkylation | N-methyl-N-cyclopropyl | Increase steric bulk; remove H-bond donor | ias.ac.in |

| Cycloalkyl Alteration | Cyclobutylamino | Probe steric limits of binding pocket | nih.govacs.org |

| Acyclic Alkyl Substitution | Isopropylamino | Increase conformational flexibility | mdpi.com |

| Aryl Substitution | Phenylamino | Introduce potential for π-stacking interactions | mdpi.com |

Introduction of Diverse Functionalities at the Diol Positions for Tailored Interactions

The hydroxyl groups at the C-4 and C-6 positions are pivotal for the compound's polarity and hydrogen-bonding capacity. Their functionalization is a key strategy for structural optimization.

Conversion to Dihalo Intermediates: The diol can be readily converted into a more reactive 4,6-dichloropyrimidine (B16783) intermediate using standard chlorinating agents like phosphorus oxychloride (POCl₃) or the Vilsmeier-Haack-Arnold reagent. nih.govnih.gov This dihalo derivative serves as a versatile precursor for subsequent nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms can be displaced by a wide variety of nucleophiles, including amines, alcohols, and thiols, allowing for the introduction of diverse functionalities at these positions. mdpi.comnih.gov

O-Alkylation and O-Acylation: Direct O-alkylation of the hydroxyl groups to form ethers can modulate the compound's solubility and hydrogen-bonding properties. acs.org This can be achieved using alkyl halides under basic conditions. Similarly, O-acylation to form esters can serve a dual purpose: it can directly modify the compound's properties or act as a prodrug strategy, where the ester is later cleaved in vivo. nih.gov The presence of two hydroxyl groups allows for the synthesis of mono- or di-alkylated/acylated derivatives, further expanding the chemical space.

Development of Prodrug Strategies for Improved Pharmacological Profiles

While 2-(cyclopropylamino)pyrimidine-4,6-diol is not inherently a prodrug, its functional groups are ideal for the application of prodrug strategies to overcome potential pharmacokinetic barriers, such as poor solubility or low membrane permeability. nih.gov A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. nih.gov

Masking Polar Functional Groups: The primary goal of a prodrug strategy for this compound would be to mask the polar hydroxyl and/or amine groups to enhance lipophilicity and, consequently, passive diffusion across biological membranes. mdpi.com

For the Diol Groups: The hydroxyl groups can be converted into esters, carbonates, or phosphates. Esterification is a common method to increase lipophilicity. mdpi.com Conversely, adding a phosphate (B84403) ester moiety can dramatically increase aqueous solubility, which is useful for developing intravenous formulations. nih.gov These promoieties are designed to be cleaved by endogenous esterases or phosphatases to release the active diol compound.

For the Amino Group: The secondary amine can be converted into a carbamate (B1207046). Studies on analogous heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, have successfully employed this strategy. unisi.it For example, linking a water-solubilizing promoiety like N-methylpiperazine via a carbamate linker can significantly improve aqueous solubility. nih.govunisi.it This carbamate linkage is designed to be stable until it is hydrolyzed in vivo.

The application of these prodrug strategies can be a powerful tool to improve the druggability of the core compound, ensuring that it can reach its biological target in sufficient concentrations. unisi.it

Supramolecular Chemistry and Intermolecular Interactions

Investigation of Hydrogen Bonding Networks and Crystal Packing

The crystal structure of 2-(cyclopropylamino)pyrimidine-4,6-diol is expected to be dominated by a robust network of hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the two hydroxyl groups and the secondary amine) and acceptors (the two ring nitrogen atoms and the two hydroxyl oxygens). This rich functionality allows for the formation of diverse and stable hydrogen-bonding motifs.

In related pyrimidinone systems, N-H···O hydrogen bonds are a recurring and stabilizing feature in their crystal structures. For substituted 4-(trihalomethyl)-2(1H)-pyrimidinones, these N-H···O interactions, along with C-H···O bonds, are the predominant intermolecular forces, contributing significantly to the total stabilization energy of the supramolecular clusters. nih.gov The average energy of these robust hydrogen bonds has been calculated to be approximately -21.64 kcal mol⁻¹. nih.gov

Based on these observations, it is highly probable that this compound will form extensive one-, two-, or three-dimensional networks in the solid state. Common supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions, are likely to be observed. For instance, the diol groups could form O-H···O hydrogen bonds, leading to chains or rings. The amino group and the pyrimidine (B1678525) ring nitrogens can participate in N-H···N hydrogen bonds, a common feature in aminopyrimidine structures.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Type of Interaction |

| Hydroxyl (-OH) | Hydroxyl (-OH) | O-H···O |

| Hydroxyl (-OH) | Pyrimidine Nitrogen (=N-) | O-H···N |

| Amino (-NH-) | Hydroxyl (-OH) | N-H···O |

| Amino (-NH-) | Pyrimidine Nitrogen (=N-) | N-H···N |

Formation of Co-crystals, Salts, and Inclusion Complexes

The diverse functional groups of this compound make it an excellent candidate for the formation of co-crystals and salts. Co-crystals are multi-component crystals where the components are held together by non-covalent interactions, primarily hydrogen bonds. nih.gov

The formation of co-crystals with carboxylic acids is a well-established strategy in crystal engineering of aminopyrimidines. researchgate.netacs.org Studies on 2-amino-4,6-dimethylpyrimidine (B23340) and 2-amino-4,6-dimethoxypyrimidine (B117758) with various carboxylic acids have revealed the prevalence of specific supramolecular synthons. acs.org These include linear heterotetramers (LHT), cyclic heterotetramers (CHT), and heterotrimers (HT). acs.org The LHT synthon is often dominant. acs.org The formation of a salt versus a co-crystal is often predicted based on the difference in pKa values (ΔpKa) between the pyrimidine derivative and the carboxylic acid. acs.org

Studies on Self-Assembly Processes and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The hydrogen bonding capabilities of this compound strongly suggest that it can undergo self-assembly in solution and in the solid state to form well-defined supramolecular architectures.

While direct studies on this specific molecule are lacking, research on other pyrimidine derivatives highlights their propensity for self-assembly. For example, pyrimidine-based cationic amphiphiles have been shown to self-assemble into nano-aggregates in aqueous systems above a critical aggregation concentration. nih.govacs.org The formation of these structures is driven by a balance of hydrophilic and hydrophobic interactions. acs.org Similarly, the purine (B94841) and pyrimidine bases of nucleic acids are known to form two-dimensional self-assembled monolayers at solid-liquid interfaces. nih.gov

For this compound, the interplay between the hydrophilic diol and aminopyrimidine core and the hydrophobic cyclopropyl (B3062369) group could lead to the formation of interesting supramolecular structures such as micelles, vesicles, or liquid crystals, depending on the conditions. The directionality of the hydrogen bonds would play a crucial role in guiding the assembly process, potentially leading to the formation of tapes, sheets, or more complex three-dimensional networks.

Elucidation of Non-Covalent Interactions Governing Molecular Recognition

Molecular recognition is the specific binding of a substrate to a receptor molecule through non-covalent interactions. The aminopyrimidine scaffold is a well-known pharmacophore and is present in many biologically active molecules. mdpi.comajrconline.org Its ability to participate in specific hydrogen bonding patterns is key to its molecular recognition properties.

The 2-aminopyrimidine (B69317) moiety can present a specific array of hydrogen bond donors and acceptors that can complement a binding site on a biological macromolecule, such as an enzyme or a receptor. For instance, in a series of 2-aminopyrimidine-containing histamine (B1213489) H4 receptor ligands, systematic modifications of the pyrimidine core and its substituents led to optimized potency, highlighting the importance of specific interactions for molecular recognition. nih.gov

Emerging Research Perspectives and Future Directions

Development of Novel Biocatalytic or Chemoenzymatic Synthetic Routes

Traditional chemical synthesis of pyrimidine (B1678525) derivatives can often involve harsh reaction conditions and the use of hazardous reagents. Modern synthetic chemistry is increasingly turning towards greener and more efficient methods, with biocatalysis and chemoenzymatic synthesis at the forefront of this evolution. nih.gov These approaches utilize enzymes or a combination of chemical and enzymatic steps to achieve highly selective and sustainable synthesis. nih.gov

The application of biocatalysis to the synthesis of amine-containing pharmaceuticals is a rapidly growing field. mdpi.com Enzymes such as transaminases, imine reductases, and monoamine oxidases offer the potential for the stereoselective introduction of the cyclopropylamino group onto the pyrimidine scaffold. A chemoenzymatic strategy could involve the enzymatic synthesis of a key intermediate, followed by a chemical cyclization to form the pyrimidine ring. This approach could lead to higher yields, reduced waste, and milder reaction conditions compared to purely chemical routes.

Table 1: Potential Enzymes for Biocatalytic Synthesis

| Enzyme Class | Potential Application in Synthesis |

| Transaminases | Introduction of the amino group to a precursor molecule. |

| Imine Reductases | Reductive amination to form the cyclopropylamino moiety. |

| Dihydroorotase | Catalyzing the cyclization step to form the pyrimidine ring. umich.edu |

Future research in this area will likely focus on the discovery and engineering of novel enzymes with high specificity for the substrates involved in the synthesis of 2-(cyclopropylamino)pyrimidine-4,6-diol and its derivatives.

Exploration of Untapped Biological Targets and Therapeutic Applications

The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. mdpi.comnih.gov Derivatives of the pyrimidine-4,6-diol scaffold, in particular, have shown promise as agonists for G protein-coupled receptors like GPR84. nih.gov

Given the structural similarity of this compound to other biologically active pyrimidines, it is plausible that this compound and its analogs could interact with a variety of untapped biological targets. Kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases, are a particularly attractive target class for pyrimidine-based inhibitors. acs.orgnih.govrsc.org The pyrimidine core can act as a scaffold that mimics the adenine (B156593) base of ATP, enabling it to bind to the ATP-binding site of kinases. nih.gov

Future research should involve broad biological screening of this compound against a panel of kinases and other relevant biological targets to identify novel therapeutic opportunities. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of these compounds for their identified targets. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Virtual Screening

Table 2: Applications of AI/ML in the Development of Pyrimidine-4,6-diol Derivatives

| AI/ML Application | Description |

| Generative Models | Design of novel pyrimidine-4,6-diol analogs with optimized properties. |

| Virtual Screening | High-throughput computational screening of compound libraries against biological targets. researchgate.net |

| QSAR Modeling | Predicting the biological activity of compounds based on their chemical structure. nih.gov |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. |

The use of AI and ML is expected to significantly reduce the time and cost associated with the discovery and development of new drugs based on the this compound scaffold.

Advanced Analytical Strategies for Complex Biological Matrices and Metabolite Profiling

To understand the in vivo behavior of this compound, including its absorption, distribution, metabolism, and excretion (ADME), advanced analytical techniques are essential. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for the quantitative analysis of drugs and their metabolites in complex biological matrices such as plasma and urine. creative-proteomics.comresearchgate.netnih.gov

Metabolite profiling studies are crucial to identify the metabolic fate of the compound in the body. The cyclopropylamino group may be susceptible to metabolic transformations, and understanding these pathways is critical for assessing the compound's safety and efficacy. nih.gov Derivatization techniques can be employed to enhance the detection of amine-containing metabolites by LC-MS. murdoch.edu.auresearchgate.net Isotope tracing studies can provide insights into the metabolic flux and pathway dynamics of pyrimidine metabolism. creative-proteomics.com

Future research will likely involve the development of highly sensitive and specific analytical methods for the quantification of this compound and its metabolites. These methods will be instrumental in preclinical and clinical studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.

Rational Design for Multi-Targeted Therapeutics Based on the Pyrimidine-4,6-diol Scaffold

The concept of multi-targeted therapeutics, where a single drug molecule is designed to interact with multiple biological targets, is gaining traction as a strategy to address complex diseases like cancer and neurodegenerative disorders. nih.govnih.gov The pyrimidine scaffold is a versatile platform for the design of multi-target kinase inhibitors and other multi-functional drugs. nih.govmdpi.com

The rational design of multi-targeted ligands based on the this compound scaffold could involve the strategic modification of the molecule to incorporate pharmacophoric features that enable binding to two or more distinct targets. For example, by modifying the substituents on the pyrimidine ring, it may be possible to design a compound that inhibits both a key kinase and another disease-relevant protein. nih.gov Computational modeling and structure-based design will play a pivotal role in this endeavor.

The development of multi-targeted therapeutics based on this scaffold holds the promise of enhanced efficacy and a reduced likelihood of drug resistance, offering new avenues for the treatment of complex multifactorial diseases.

Q & A

Q. What are effective synthetic routes for 2-(Cyclopropylamino)pyrimidine-4,6-diol?

A common approach involves alkylation or nucleophilic substitution of pyrimidine-4,6-diol precursors. For example, 2-mercaptopyrimidine-4,6-diol can react with cyclopropylamine derivatives under basic conditions to introduce the cyclopropylamino group (Scheme 1 in ). Characterization of intermediates via H/C NMR (e.g., δ = 10.55 ppm for hydroxyl groups, ) and elemental analysis ensures structural fidelity. Adjust reaction pH and temperature to optimize yield, as side reactions may occur with competing nucleophiles .

Q. How can the purity and structure of this compound be validated?

Use a combination of analytical techniques:

- LC-QTOF-MS/MS : Detects trace impurities (e.g., genotoxic nitro derivatives) with high sensitivity ( ).

- NMR Spectroscopy : Confirm substitution patterns (e.g., cyclopropylamino resonance at δ ~2.43 ppm for analogous compounds, ).

- Elemental Analysis : Verify empirical formula (e.g., CHNO·0.5HO, ).

- HPLC : Assess purity (>97% for pharmaceutical intermediates, ).

Q. What safety precautions are necessary when handling this compound?

- Storage : Keep at ambient temperatures in airtight containers to prevent oxidation ( ).

- Hazards : Causes skin/eye irritation (H315-H319) and respiratory discomfort (H335). Use PPE (gloves, goggles) and work in a fume hood ( ).

- Incompatibilities : Avoid strong oxidizers; solubility in NaOH enables safe waste disposal ( ).

Advanced Research Questions

Q. What role does the cyclopropylamino group play in modulating biological activity?

The cyclopropylamino moiety may enhance target selectivity by restricting conformational flexibility, as seen in GPR84 agonists where alkyl chain length and substituent orientation critically affect EC values (e.g., 0.189 nM for 6-nonylpyridine-2,4-diol, ). Comparative SAR studies with 2-(pentylsulfanyl)pyrimidine-4,6-diol (EC = 139 nM, ) suggest that steric and electronic properties of the side chain influence receptor binding .

Q. How can potential genotoxic impurities in synthesized batches be analyzed?

Develop an LC-QTOF-MS/MS method with selected ion monitoring (SIM) to detect nitro derivatives (e.g., 5-Nitro-2-(propylthio)pyrimidine-4,6-diol) at ppm levels. Optimize chromatographic conditions (e.g., C18 column, acetonitrile/water gradient) and validate sensitivity (LOQ < 0.1 μg/mL) as demonstrated in ticagrelor impurity analysis ( ).

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

High melting points (>300°C, ) and limited solubility in common solvents (e.g., water, ethanol) complicate crystal growth. Use polar aprotic solvents (DMSO) or sodium hydroxide solutions ( ) for recrystallization. Consider co-crystallization with compatible counterions to stabilize lattice structures .

Q. How should in vivo pharmacokinetic studies for this compound be designed?

- Dose Selection : Start with 10 mg/kg (oral) based on GPR84 agonist protocols ( ).

- Parameters : Measure C (ng/mL), AUC (h·ng/mL), and bioavailability (F%) in murine models. For example, compound 51 showed F% = 24.3% in ICR mice ( ).

- Analytical Method : Validate plasma concentration assays via LC-MS/MS with isotopically labeled internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.